Cas no 481-46-9 (Ginkgetin)

Ginkgetin structure
Ginkgetin structure
Productnaam:Ginkgetin
CAS-nummer:481-46-9
MF:C32H22O10
MW:566.511089801788
CID:330922
PubChem ID:5271805

Ginkgetin Chemische en fysische eigenschappen

Naam en identificatie

    • GINKGETIN
    • 4',5,5'',7-Tetrahydroxy-4''',7''-dimethoxy-8,3'''-biflavone
    • 5,7-Dihydroxy-8-[2-methoxy-5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)phenyl]-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
    • 5,7-Dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
    • GINKGETIN(RG)(PLEASE CALL)
    • 4H-1-Benzopyran-4-one,5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl
    • 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one
    • 7,4'-di-O-methylamentoflavone
    • Amentoflavone 7,4'-dimethyl ether
    • [ "" ]
    • 7,4'-Dimethylamentoflavone
    • AIFCFBUSLAEIBR-UHFFFAOYSA-N
    • 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-chromen-2-yl)-2-methoxy-phenyl]-2-(4-hydroxyphenyl)chromen-4-one
    • 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)-
    • 4H-1-Benzopyran-4-one, 5,7-dihyd
    • AKOS015896770
    • Spectrum5_000339
    • KBioSS_002476
    • Spectrum_001932
    • BRD-K92123432-237-02-8
    • 5,7-dihydroxy-8-(5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl)-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
    • Spectrum3_001727
    • KBioGR_001959
    • AC-35029
    • KBio2_002469
    • Q-100523
    • 3''',8-Biflavone, 4',5,5'',7-tetrahydroxy-4''',7''-dimethoxy-
    • KBio2_005037
    • jm5b01461, Compound 89
    • KBio2_007605
    • CHEBI:5353
    • 4''',5,5'',7''-tetrahydroxy-4',7-dimethoxy-(3'->8'')-biflavone
    • HY5EZW8269
    • Spectrum2_000054
    • CS-3727
    • Q27089352
    • FT-0686623
    • MFCD09970948
    • BDBM429271
    • 481-46-9
    • SPBio_000207
    • MS-30254
    • UNII-HY5EZW8269
    • LMPK12040003
    • HY-N0889
    • 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-(5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl)-2-(4-hydroxyphenyl)-
    • Ginkgetin 7''-O-beta-D-glucopyranoside
    • SCHEMBL888410
    • DTXSID70197416
    • BSPBio_003374
    • KBio3_002594
    • Spectrum4_001610
    • Amentoflavone 4''',7''-dimethyl ether
    • 4''',7''-Dimethylamentoflavone
    • Amentoflavone; 4''',7''-Di-Me ether
    • Ginkgotin
    • Amentoflavone 7'',4'''-dimethyl ether
    • DTXCID80119907
    • DA-53556
    • 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)-4H-chromen-4-one
    • 5,7-dihydroxy-8-(5-(5-hydroxy-7-methoxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl)-2-(4-hydroxyphenyl)-4H-chromen-4-one
    • 5,7-dihydroxy-8-(5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl)-2-(4-hydroxyphenyl)chromen-4-one
    • Ginkgetin
    • MDL: MFCD09970948
    • Inchi: 1S/C32H22O10/c1-39-18-10-20(34)30-23(37)13-27(41-28(30)11-18)16-5-8-25(40-2)19(9-16)29-21(35)12-22(36)31-24(38)14-26(42-32(29)31)15-3-6-17(33)7-4-15/h3-14,33-36H,1-2H3
    • InChI-sleutel: AIFCFBUSLAEIBR-UHFFFAOYSA-N
    • LACHT: O1C(C2C([H])=C([H])C(=C([H])C=2[H])O[H])=C([H])C(C2C(=C([H])C(=C(C1=2)C1=C(C([H])=C([H])C(C2=C([H])C(C3=C(C([H])=C(C([H])=C3O2)OC([H])([H])[H])O[H])=O)=C1[H])OC([H])([H])[H])O[H])O[H])=O

Berekende eigenschappen

  • Exacte massa: 566.121297g/mol
  • Oppervlakte lading: 0
  • XLogP3: 5.7
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 10
  • Aantal draaibare bindingen: 5
  • Monoisotopische massa: 566.121297g/mol
  • Monoisotopische massa: 566.121297g/mol
  • Topologisch pooloppervlak: 152Ų
  • Zware atoomtelling: 42
  • Complexiteit: 1080
  • Aantal isotopen atomen: 0
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal covalent gebonden eenheden: 1
  • Oppervlakte lading: 0
  • Moleculair gewicht: 566.5
  • Aantal tautomers: 285

Experimentele eigenschappen

  • Kleur/vorm: Yellow powder
  • Dichtheid: 1.506
  • Smeltpunt: 336ºC
  • Kookpunt: 863.7 °C at 760 mmHg
  • Vlampunt: 287.1 °C
  • Brekindex: 1.714
  • Oplosbaarheid: 0.002419 mg/L @ 25 °C (est)
  • PSA: 159.80000
  • LogboekP: 5.74000

Ginkgetin Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Chemenu
CM162718-10mg
5,7-dihydroxy-8-(5-(5-hydroxy-7-methoxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl)-2-(4-hydroxyphenyl)-4H-chromen-4-one
481-46-9 98%
10mg
$*** 2023-05-30
S e l l e c k ZHONG GUO
E0206-1mg
Ginkgetin
481-46-9 99.88%
1mg
¥2375.11 2023-09-15
TRC
G254130-5mg
Ginkgetin
481-46-9
5mg
$ 230.00 2022-06-04
MedChemExpress
HY-N0889-5mg
Ginkgetin
481-46-9 99.86%
5mg
¥1500 2024-05-25
ChemScence
CS-3727-10mg
Ginkgetin
481-46-9 99.53%
10mg
$554.0 2022-04-27
ChemFaces
CFN90173-20mg
Ginkgetin
481-46-9 >=98%
20mg
$238 2023-09-19
1PlusChem
1P00DAEC-10mg
Ginkgetin
481-46-9 ≥98%
10mg
$204.00 2025-02-26
1PlusChem
1P00DAEC-1mg
Ginkgetin
481-46-9 ≥98%
1mg
$31.00 2025-02-26
PhytoLab
83501-500mg
Ginkgetin
481-46-9 ≥ 98.0 %
500mg
€8360 2023-10-25
A2B Chem LLC
AG19204-25mg
Ginkgetin
481-46-9 99%
25mg
$424.00 2023-12-30

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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:481-46-9)Ginkgetin
A1203391
Zuiverheid:99%/99%
Hoeveelheid:10mg/5mg
Prijs ($):291.0/238.0